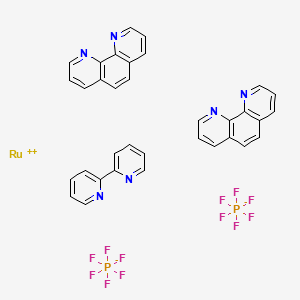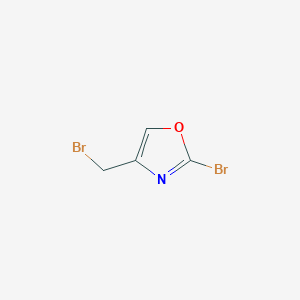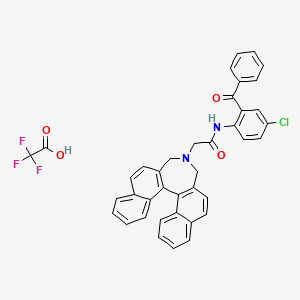
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is a coordination compound that features nickel as the central metal ion coordinated with two chlorine atoms and a ligand composed of 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine typically involves the reaction of nickel chloride with 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine under controlled conditions. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, can be synthesized through the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Alternatively, it can be prepared from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in the oxidation state of the nickel center.
Reduction: Reduction reactions can also occur, potentially altering the coordination environment of the nickel ion.
Substitution: Ligand substitution reactions are common, where the 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine ligand can be replaced by other ligands under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) or nickel(IV) complexes, while reduction could produce nickel(I) or nickel(0) species. Substitution reactions result in new coordination compounds with different ligands.
Applications De Recherche Scientifique
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the context of metal-based drugs.
Mécanisme D'action
The mechanism of action of dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine involves its coordination with target molecules through the nickel center. The nickel ion can undergo various oxidation states, facilitating electron transfer processes and catalytic activities. The ligand, 4-methoxy-2-(4-methoxypyridin-2-yl)pyridine, stabilizes the nickel center and influences its reactivity by providing a specific electronic environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-methoxypyridine: This compound is structurally similar but lacks the nickel center and the additional pyridine ring.
4,4’-Dimethoxy-2,2’-bipyridine: Another related compound with two methoxy-substituted pyridine rings but without the nickel coordination.
Uniqueness
Dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine is unique due to the presence of the nickel center, which imparts distinct catalytic and electronic properties.
Propriétés
Formule moléculaire |
C12H12Cl2N2NiO2 |
|---|---|
Poids moléculaire |
345.83 g/mol |
Nom IUPAC |
dichloronickel;4-methoxy-2-(4-methoxypyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H12N2O2.2ClH.Ni/c1-15-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14-12;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
FMXCYJMTCRBSOJ-UHFFFAOYSA-L |
SMILES canonique |
COC1=CC(=NC=C1)C2=NC=CC(=C2)OC.Cl[Ni]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![tert-butyl 2-imino-2-oxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-5-carboxylate](/img/structure/B13906934.png)



![2-tert-Butyl 1-methyl 2-azabicyclo[2.2.1]heptane-1,2-dicarboxylate](/img/structure/B13906961.png)

![(2S)-1-[(Triphenylsilyl)oxy]propan-2-ol](/img/structure/B13906974.png)

